molecular formula C8H14F3NO B2489411 4-(3,3,3-Trifluoropropyl)piperidin-4-ol CAS No. 1343716-72-2

4-(3,3,3-Trifluoropropyl)piperidin-4-ol

Cat. No.: B2489411
CAS No.: 1343716-72-2
M. Wt: 197.201
InChI Key: LHOFEKIBQZIANZ-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3,3,3-trifluoropropyl substituent. The trifluoropropyl group contributes significant electronegativity, hydrophobicity, and metabolic stability, making this compound valuable in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic interactions . Its structural uniqueness lies in the combination of a polar hydroxyl group and a highly fluorinated alkyl chain, which balances solubility and membrane permeability.

Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)2-1-7(13)3-5-12-6-4-7/h12-13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFEKIBQZIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3,3-trifluoropropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Substituent/Modification Key Structural Features Reference
4-(3,3,3-Trifluoropropyl)piperidin-4-ol 3,3,3-Trifluoropropyl at 4-position Fluorinated alkyl chain; hydroxyl at 4-position
4-(3-Phenylpropyl)piperidin-4-ol 3-Phenylpropyl at 4-position Aromatic phenyl group; no fluorine substitution
1-((3-Cyclopropyl-oxadiazol-5-yl)methyl)piperidin-4-ol Oxadiazole-methyl at 1-position Heterocyclic oxadiazole; altered H-bond capacity
3,3-Difluoropiperidin-4-ol Difluoro substitution at 3,3-positions Fluorines on piperidine ring; hydroxyl at 4-position
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Methylsulfonylphenyl at 4-position Strong electron-withdrawing sulfonyl group

Key Observations :

  • Fluorinated vs. Non-Fluorinated Chains: The trifluoropropyl group enhances lipophilicity and metabolic resistance compared to the phenylpropyl group in 4-(3-Phenylpropyl)piperidin-4-ol, which relies on aromatic interactions .
  • Electron-Withdrawing Groups : Sulfonyl-containing derivatives () exhibit higher polarity and solubility but may face faster metabolic clearance than the trifluoropropyl analogue .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂)
This compound ~225.2 2.8 0.15 >6 hours
4-(3-Phenylpropyl)piperidin-4-ol 219.3 3.5 0.08 ~4 hours
3,3-Difluoropiperidin-4-ol 137.1 0.9 1.2 >8 hours
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ~325.4 1.2 0.5 ~3 hours

Key Findings :

  • Lipophilicity : The trifluoropropyl group (LogP ~2.8) strikes a balance between the highly lipophilic phenylpropyl (LogP ~3.5) and the polar sulfonyl derivative (LogP ~1.2) .
  • Metabolic Stability: Fluorination in this compound confers superior metabolic resistance compared to non-fluorinated analogues, as seen in its longer half-life (>6 hours) .

Key Insights :

  • Role of Trifluoropropyl in EthR Inhibition : The CF3 group in this compound enhances binding to EthR’s hydrophobic pocket, though its activity (IC50 ~120 nM) is slightly lower than thiazole-containing analogues (IC50 ~85 nM) due to steric effects .
  • Selectivity in Kinase Targets : The oxadiazole derivative () demonstrates how heterocyclic substituents can fine-tune selectivity, though its exact targets remain uncharacterized .

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